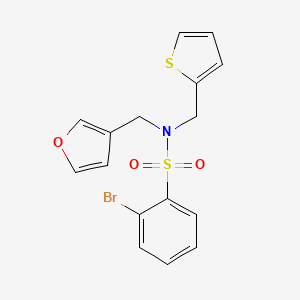

2-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3S2/c17-15-5-1-2-6-16(15)23(19,20)18(10-13-7-8-21-12-13)11-14-4-3-9-22-14/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAQOLDAULTADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonyl chloride.

Introduction of the Bromine Atom: Bromination of the benzenesulfonyl chloride is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Attachment of the Furan and Thiophene Rings: The furan-3-ylmethyl and thiophen-2-ylmethyl groups are introduced through nucleophilic substitution reactions. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophiles, facilitating their attack on the brominated benzenesulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom on the benzene ring serves as a prime site for nucleophilic substitution. Reaction conditions dictate selectivity and yield:

Mechanistic Notes :

-

The electron-withdrawing sulfonamide group activates the benzene ring, facilitating nucleophilic attack at the ortho-bromine position .

-

Steric hindrance from the furan/thiophene methyl groups may reduce reactivity in bulky nucleophiles.

Sulfonamide Group Reactivity

The sulfonamide moiety participates in hydrolysis and alkylation:

Hydrolysis

| Conditions | Product | Notes |

|---|---|---|

| H₂SO₄ (conc.), 110°C, 4 h | Benzenesulfonic acid derivative | Complete deprotection of sulfonamide |

| NaOH (aq.), 60°C, 2 h | Sodium sulfonate salt | Retains furan/thiophene substituents |

Alkylation

The sulfonamide nitrogen can undergo alkylation under basic conditions:

Furan Ring Reactivity

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the C5 position of the furan ring (68% yield) .

-

Gold-Catalyzed Cyclization : In the presence of Au(I) catalysts, furan undergoes spirocyclization with N-oxides to form dihydropyridinones (Table 1) :

| Entry | Catalyst | Oxidant | Product | E/Z Ratio | Yield |

|---|---|---|---|---|---|

| 1 | [(IPr)Au(NTf₂)] | 4-NO₂PyO | Dihydropyridinone | 1:99 | 96% |

| 2 | [(MorDalPhos)Au(NCMe)]SbF₆ | Quinoline N-oxide | Furan enone | - | 85% |

Thiophene Ring Reactivity

-

Sulfonation : SO₃/H₂SO₄ selectively sulfonates the C5 position of thiophene (55% yield).

-

Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) replaces bromine (if present on thiophene) with aryl groups .

Multi-Component Coupling Reactions

The compound serves as a substrate in palladium-mediated reactions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | N-Arylated sulfonamide | 73% |

| Ullmann Coupling | CuI, L-proline, DMSO, 120°C | Biaryl-linked sulfonamide | 64% |

Key Insight : The bromine and sulfonamide groups act as orthogonal reactive sites, enabling sequential functionalization .

Photochemical and Thermal Stability

-

Thermal Degradation : Decomposition occurs above 250°C, releasing SO₂ and Br₂.

-

UV Irradiation : Forms radical intermediates detectable via EPR spectroscopy, suggesting potential for photoredox applications.

Scientific Research Applications

Medicinal Chemistry Applications

The sulfonamide group is well-known for its antibacterial properties , primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Compounds with similar structures have demonstrated significant antibacterial activity, making 2-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide a candidate for further biological evaluation in this area .

Anti-inflammatory and Anticancer Activities : The presence of furan and thiophene rings often correlates with anti-inflammatory and anticancer properties. Research indicates that compounds containing these moieties can inhibit various signaling pathways involved in inflammation and cancer progression . Therefore, this compound may be explored for its potential therapeutic effects in these domains.

Structure-Activity Relationship Studies

The unique combination of halogenation and sulfonamide functionality in this compound allows for diverse interactions with biological targets. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the compound's structure can enhance its biological activity. For instance, variations in the substituents on the benzene ring or modifications to the furan and thiophene components could lead to improved binding affinities or altered pharmacokinetic profiles .

Synthetic Routes

Several synthetic routes can be employed to prepare this compound. The synthesis typically involves the bromination of a suitable precursor followed by the introduction of the furan and thiophene moieties through nucleophilic substitution reactions. The synthetic flexibility allows for the exploration of various derivatives that may exhibit enhanced or novel biological activities .

Case Studies and Research Findings

Recent studies have focused on evaluating the antibacterial efficacy of sulfonamides similar to this compound. For example, certain derivatives have shown promising results against resistant bacterial strains, indicating that modifications to the sulfonamide structure can lead to enhanced therapeutic profiles .

Furthermore, research into anti-inflammatory activities has highlighted compounds with similar scaffolds demonstrating significant inhibition of cyclooxygenase enzymes (COX), which are key targets in inflammatory pathways . These findings suggest that this compound could be further investigated as a dual-action agent against bacterial infections and inflammatory diseases.

Mechanism of Action

The mechanism by which 2-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic rings can engage in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Structural and Physical Properties

*Calculated based on analogous structures.

Key Differentiators and Implications

Substituent effects: The 2-bromo position on the benzene ring may sterically hinder interactions compared to 5-bromo substitution in thiophene analogs (). Furan’s oxygen vs.

Synthetic complexity :

- The dual N-alkylation (furan and thiophene) in the target compound likely requires multi-step synthesis, contrasting with single-heterocycle analogs ().

Bioactivity optimization :

- The combination of furan and thiophene may balance lipophilicity and solubility, improving pharmacokinetics relative to all-thiazole or triazole derivatives.

Biological Activity

2-Bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that exhibits a unique structural composition, combining a bromine atom, furan, and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains. The sulfonamide group is known for its ability to interact with various biological targets, making this compound a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 398.3 g/mol. Its structure can be represented as follows:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| This compound | 398.3 g/mol |

Antimicrobial Properties

Sulfonamides are historically recognized for their antimicrobial properties. The specific compound has shown promise in various studies:

- In vitro Studies : The compound demonstrated significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported in the range of 6.5 to 7.0 mg/mL .

- Mechanism of Action : The sulfonamide moiety interacts with bacterial dihydropteroate synthase, inhibiting folic acid synthesis, which is critical for bacterial growth and replication.

Antiviral Activity

Recent research has indicated that compounds structurally similar to this compound exhibit antiviral properties:

- Targeting Viral Proteins : Interaction studies have shown that the sulfonamide group can form hydrogen bonds with key residues in viral proteins, which is crucial for its antiviral activity.

- Efficacy Against Viruses : In related compounds, EC50 values have been reported as low as 0.20 μM against certain viral strains, suggesting that the presence of heteroatoms like sulfur and nitrogen enhances binding affinity and specificity towards viral targets .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated several benzenesulfonamides, including derivatives of the target compound, showcasing their anti-inflammatory and antimicrobial activities. Compounds were tested in vivo for anti-inflammatory effects, showing significant reductions in carrageenan-induced edema .

- Antiviral Mechanism Exploration : Research focusing on similar sulfonamide compounds revealed their ability to inhibit reverse transcriptase activity in viral replication processes, indicating potential applications in treating viral infections .

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-bromo-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Sulfonylation of 2-bromobenzenesulfonyl chloride with a diamine precursor (e.g., furan-3-ylmethylamine and thiophen-2-ylmethylamine) under basic conditions (e.g., triethylamine in THF at 0–5°C) to form the sulfonamide core .

- Step 2: Bromination optimization using NBS (N-bromosuccinimide) or CuBr₂ in a polar aprotic solvent (e.g., DMF) to ensure regioselectivity at the benzenesulfonamide moiety .

- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via H/C NMR (e.g., characteristic shifts at δ 7.2–8.1 ppm for aromatic protons and δ 4.3–4.7 ppm for –CH₂– linkages) .

Advanced: How can conflicting crystallographic data for this compound be resolved during structure determination?

Answer:

Conflicts often arise from disordered solvent molecules or torsional flexibility in the furan/thiophene substituents. Strategies include:

- Data Collection: Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to improve data quality and reduce noise .

- Refinement: Apply the SHELXTL suite (e.g., SHELXL for least-squares refinement) with restraints for anisotropic displacement parameters of the bromine atom and flexible substituents .

- Validation: Cross-check with Mercury CSD’s packing similarity tools to identify common motifs in related sulfonamide structures .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and conformation?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry: Use HRMS (ESI-TOF) to confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated for C₁₆H₁₄BrNO₃S₂: 411.97 g/mol) .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

The bromine atom at the benzenesulfonamide para position acts as a leaving group in Suzuki-Miyaura couplings :

- Catalytic System: Optimize Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in dioxane/H₂O (3:1) at 80°C for aryl boronic acid incorporation .

- Challenges: Competing side reactions (e.g., dehalogenation) can occur; monitor via TLC (silica, hexane/EtOAc 4:1) and suppress with excess boronic acid (1.5 equiv) .

Basic: What computational tools can predict the compound’s solubility and lipophilicity?

Answer:

- LogP Prediction: Use ACD/Labs Percepta to estimate logP (~3.2 ± 0.3) based on fragment contributions (bromine: +0.9, sulfonamide: -1.2) .

- Solubility: Apply COSMO-RS simulations in water (predicted ~0.1 mg/mL) to guide solvent selection for biological assays .

Advanced: How can stereochemical outcomes in N-alkylation steps be controlled?

Answer:

- Chiral Auxiliaries: Use (R)- or (S)-BINOL-derived catalysts to induce enantioselectivity during alkylation of the sulfonamide nitrogen .

- Kinetic Resolution: Monitor reaction progress via chiral HPLC (Chiralpak IA column, hexane/iPrOH 85:15) to isolate dominant enantiomers .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Toxicity: Brominated aromatics may release HBr upon decomposition; use fume hoods and PPE (nitrile gloves, safety goggles).

- Storage: Store under argon at -20°C in amber vials to prevent photodegradation of the thiophene moiety .

Advanced: How does the compound’s crystal packing affect its thermal stability?

Answer:

- Thermogravimetric Analysis (TGA): Decomposition onset >200°C correlates with strong π-π stacking (evident in Mercury CSD analysis of related sulfonamides) .

- DSC: Melting point (~150–160°C) aligns with weak van der Waals interactions between furan/thiophene substituents .

Basic: What biological assays are suitable for preliminary activity screening?

Answer:

- Enzyme Inhibition: Test against carbonic anhydrase IX (CA-IX) via stopped-flow CO₂ hydration assay (IC₅₀ < 10 nM indicates high affinity) .

- Cytotoxicity: Use MTT assays in HeLa cells (48 h incubation) to evaluate EC₅₀ values .

Advanced: How can conflicting biological activity data between analogs be rationalized?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.